molecular formula C10H11FN2O2 B13065249 [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine

[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine

Cat. No.: B13065249
M. Wt: 210.20 g/mol
InChI Key: OKUFRTYEXAOXQZ-VOTSOKGWSA-N
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Description

[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine is an organic compound with the molecular formula C10H11FN2O2 It is characterized by the presence of a fluoro and nitro group on a phenyl ring, which is connected to an ethenyl group and further bonded to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine typically involves the following steps:

    Nitration: The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 6-position.

    Vinylation: The nitrated compound is then subjected to a vinylation reaction to introduce the ethenyl group.

    Amination: Finally, the compound undergoes amination with dimethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Compounds where the fluoro group is replaced by other functional groups.

Scientific Research Applications

[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Fluoro-6-nitrophenyl)ethenyl]methylamine: Similar structure but with a single methyl group instead of dimethylamine.

    [2-(2-Fluoro-6-nitrophenyl)ethenyl]ethylamine: Similar structure but with an ethyl group instead of dimethylamine.

    [2-(2-Fluoro-6-nitrophenyl)ethenyl]propylamine: Similar structure but with a propyl group instead of dimethylamine.

Uniqueness

The uniqueness of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine

InChI

InChI=1S/C10H11FN2O2/c1-12(2)7-6-8-9(11)4-3-5-10(8)13(14)15/h3-7H,1-2H3/b7-6+

InChI Key

OKUFRTYEXAOXQZ-VOTSOKGWSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=CC=C1F)[N+](=O)[O-]

Canonical SMILES

CN(C)C=CC1=C(C=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

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